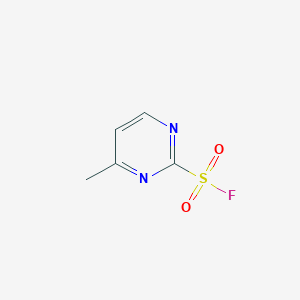
4-Methylpyrimidine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimidine-2-sulfonyl fluoride typically involves the reaction of 4-methylpyrimidine with sulfonyl fluoride reagents. One common method is the direct sulfonylation of 4-methylpyrimidine using sulfonyl chlorides followed by fluorination. This process can be carried out under mild reaction conditions using readily available reagents .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis approach. This method allows for the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and easy-to-operate reagents . The process is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to reduction due to the stability of the sulfonyl fluoride group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the substitution process .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
4-Methylpyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylpyrimidine-2-sulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inhibit the activity of enzymes by modifying their active sites. The compound’s sulfonyl fluoride group is particularly reactive towards nucleophilic amino acids such as serine, threonine, and cysteine .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrimidine-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
2-Fluoropyridine-4-sulfonyl fluoride: A fluorinated pyridine derivative with similar reactivity.
4-Methylpyridine-2-sulfonyl fluoride: A pyridine analog with a methyl group at the 4-position.
Uniqueness
4-Methylpyrimidine-2-sulfonyl fluoride is unique due to its balanced stability and reactivity, making it suitable for a wide range of applications. Its ability to form stable covalent bonds with specific amino acids sets it apart from other sulfonyl fluorides, providing a valuable tool for chemical biology and drug discovery .
Properties
CAS No. |
35762-74-4 |
|---|---|
Molecular Formula |
C5H5FN2O2S |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methylpyrimidine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3 |
InChI Key |
YQMPKGAVBRPUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



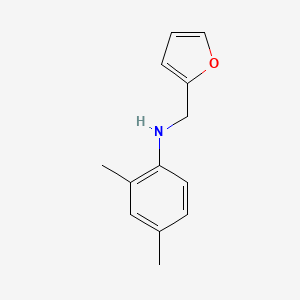
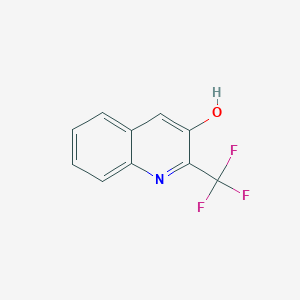

![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
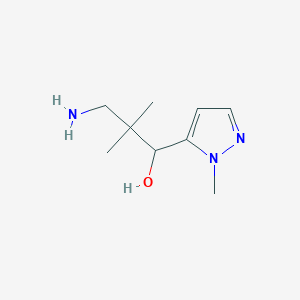
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)
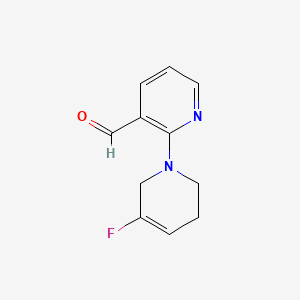
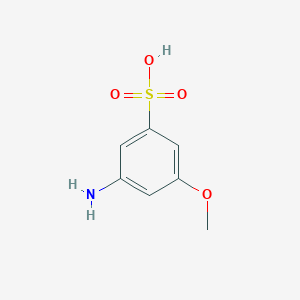
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)

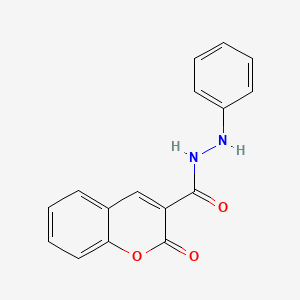
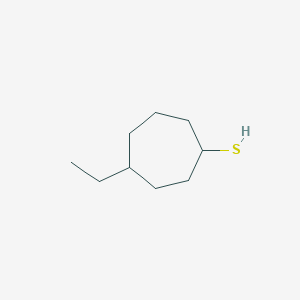
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
